molecular formula C8H12BrNO4S2 B13774858 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide CAS No. 850348-60-6

5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide

Cat. No.: B13774858
CAS No.: 850348-60-6
M. Wt: 330.2 g/mol
InChI Key: KYXDINQHNWUMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the reaction of 5-bromothiophene-2-sulfonamide with 2,2-dimethoxyethylamine in the presence of a base such as lithium hydride (LiH). The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of N-substituted thiophene sulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

CAS No.

850348-60-6

Molecular Formula

C8H12BrNO4S2

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H12BrNO4S2/c1-13-7(14-2)5-10-16(11,12)8-4-3-6(9)15-8/h3-4,7,10H,5H2,1-2H3

InChI Key

KYXDINQHNWUMGY-UHFFFAOYSA-N

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.